Ethyl N-cyclohexylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-cyclohexylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165532 | |
| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-19-1 | |
| Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl N Cyclohexylcarbamate and Derived Compounds
Established Synthetic Routes and Mechanistic Considerations
Traditional synthesis of carbamates like Ethyl N-cyclohexylcarbamate relies on well-established reactions that are valued for their reliability and high yields. These methods primarily involve nucleophilic substitution and isocyanate-based strategies.
Nucleophilic Substitution Reactions in this compound Formation (e.g., Cyclohexylamine (B46788) with Ethyl Chloroformate)
One of the most direct and widely used methods for synthesizing this compound is the reaction between cyclohexylamine and ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.
The mechanism involves the nitrogen atom of cyclohexylamine, acting as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This addition forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a chloride ion as the leaving group, and a proton is removed from the nitrogen, typically by a base, to yield the final carbamate (B1207046) product. To neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) or pyridine (B92270) is commonly added to the reaction mixture, driving the reaction to completion. orgsyn.org The reaction is typically performed under mild conditions, often at temperatures between 0–25 °C, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Interactive Table 1: Typical Conditions for Nucleophilic Substitution in Carbamate Synthesis Click on the headers to sort the data.
| Nucleophile | Electrophile | Solvent | Base | Temperature (°C) | Product |
| Cyclohexylamine | Ethyl Chloroformate | Dichloromethane | Triethylamine | 0-25 | This compound |
| Methylamine | Ethyl Chloroformate | Diethyl Ether | Sodium Hydroxide (B78521) | < 5 | Ethyl N-methylcarbamate orgsyn.org |
| Hydroxylamine | Alkyl Chloroformates | Alkaline Media | - | - | N-hydroxycarbamates rsc.org |
Isocyanate-Based Synthesis Strategies (e.g., Cyclohexyl Isocyanate and Ethanol)
An alternative and highly efficient route to this compound involves the reaction of cyclohexyl isocyanate with ethanol (B145695). Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the carbonyl carbon susceptible to nucleophilic attack. nih.gov
The mechanism proceeds via the nucleophilic attack of the oxygen atom from the hydroxyl group of ethanol on the carbonyl carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by a termolecular, concerted mechanism involving additional alcohol molecules or by a base catalyst, to form the stable carbamate linkage. researchgate.netkuleuven.be This reaction is often exothermic and proceeds readily without the need for a catalyst, although tertiary amines or organotin compounds can be used to accelerate the process. rsc.org This method is advantageous as it does not produce an acidic byproduct, simplifying the workup procedure. nih.gov
Emerging and Sustainable Synthesis Approaches
In response to the growing demand for environmentally friendly chemical processes, new methodologies for carbamate synthesis are being developed. These approaches prioritize the use of non-toxic reagents, renewable resources, and milder reaction conditions, aligning with the principles of green chemistry. rsc.org
Enzymatic Synthesis Utilizing Biocatalysts (e.g., Lipases in Green Chemistry Contexts)
Biocatalysis has emerged as a powerful tool in green chemistry, and enzymes, particularly lipases, are increasingly used for carbamate synthesis. nih.govresearchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can be used in non-aqueous environments to catalyze the reverse reaction—esterification or amidation—to form carbamates. nih.gov
The catalytic mechanism involves the activation of a carboxylic acid (or a related acyl donor) by the serine residue in the lipase's active site, forming an acyl-enzyme complex. nih.gov This activated intermediate then reacts with an amine (like cyclohexylamine) or an alcohol to yield the carbamate. This process offers high selectivity (chemo-, regio-, and enantio-selectivity), operates under mild temperature and pressure conditions, and reduces the formation of byproducts. nih.govnih.gov The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse. nih.govresearchgate.net
Interactive Table 2: Biocatalysts in Carbamate and Ester Synthesis Click on the headers to sort the data.
| Enzyme | Reaction Type | Substrates | Solvent | Key Advantage |
| Lipase (B570770) (e.g., Novozym 435) | Esterification | Cinnamic acid, Ethanol | - | High conversion, reusability. researchgate.net |
| Lipase from Candida rugosa | Transesterification | Ethyl caprate, Butyric acid | n-Hexane | High specificity. nih.gov |
| Amano Lipase | Enzymatic Resolution | Racemic 2-ethyl-1-hexanol | - | Produces enantiomerically pure alcohols for further synthesis. umw.edu |
| Porcine Pancreatic Lipase | Esterification | Cinnamic acid, Ethanol | - | Immobilized system allows for continuous processing. researchgate.net |
Phosgene (B1210022)/Halogen-Free Methodologies via Alcoholysis of Disubstituted Ureas
Traditional carbamate synthesis often relies on hazardous materials like phosgene and chloroformates. google.comresearchgate.net A greener alternative is the alcoholysis of disubstituted ureas. This method avoids the use of any halogenated compounds. iupac.org
In this process, a disubstituted urea (B33335), such as 1,3-dicyclohexylurea (B42979) (DCU), reacts with an alcohol like ethanol in the presence of a catalyst to produce the desired carbamate and cyclohexylamine. The reaction is typically reversible and can be driven forward by removing one of the products. qub.ac.uk Various catalysts, including metal oxides like TiO₂/SiO₂ and zeolites, have been shown to be effective. iupac.orgacs.org These solid acid catalysts are often reusable and facilitate the reaction under moderate conditions, providing a sustainable pathway to carbamates. iupac.orgacs.org The synthesis of carbamates from urea is considered an attractive green route as urea is an inexpensive and stable raw material. mdpi.com
Curtius Rearrangement Applications for Carbamate Functionality Installation
The Curtius rearrangement is a versatile reaction for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. organic-chemistry.orgnih.gov This reaction provides a powerful method for installing carbamate functionality, often in a one-pot procedure. organic-chemistry.org
The process begins with the conversion of a carboxylic acid, such as cyclohexane (B81311) carboxylic acid, into an acyl azide (B81097). mdpi.com This is commonly achieved using reagents like diphenylphosphoryl azide (DPPA). mdpi.com Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate in a concerted mechanism where the alkyl group migrates with retention of its stereochemistry. wikipedia.org This highly reactive isocyanate is then immediately "trapped" by an alcohol present in the reaction mixture, such as ethanol, to form the corresponding carbamate, this compound. nih.govorganic-chemistry.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
Electrophilic Aromatic Substitution Pathways Leading to Related N-Arylcarbamate Analogs
Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for the functionalization of aromatic rings. masterorganicchemistry.comwikipedia.org In the context of carbamate chemistry, specific SEAr pathways have been developed that utilize carbamate moieties to generate potent electrophiles, leading to the synthesis of complex N-arylcarbamate analogs and related heterocyclic structures. These methods typically involve the acid-catalyzed generation of an isocyanate cation or a related electrophilic species, which is then attacked by an aromatic ring.
One of the primary examples of this strategy is the intramolecular cyclization of arylalkylcarbamates, which functions as a Friedel-Crafts-type amidation reaction. researchgate.netacs.org In this process, the carbamate derivative itself is the precursor to the electrophile. The reaction is typically mediated by strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH). acs.org
The generally accepted mechanism for this transformation involves the following key steps:
Protonation of the Carbamate: In a strongly acidic medium, the carbamate undergoes protonation. While the carbonyl oxygen is the most basic site, for the reaction to proceed, protonation must also occur on the ether oxygen. This leads to a diprotonated species. researchgate.netacs.org
Formation of the Electrophile: The diprotonated intermediate is unstable and facilitates the cleavage of the C-O bond, eliminating the alcohol portion (e.g., methanol (B129727) from a methyl carbamate). This elimination generates a highly reactive protonated isocyanate cation. researchgate.netacs.org
Intramolecular Electrophilic Attack: The tethered aromatic ring, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate cation. This step is the rate-determining step and results in the formation of a carbocation intermediate, temporarily disrupting the aromaticity of the ring. masterorganicchemistry.comacs.org
Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final cyclized product, typically a lactam such as a dihydroisoquinolone. masterorganicchemistry.comacs.org
This methodology provides an effective route to benzolactams, which are valuable structural motifs in medicinal chemistry. The efficiency of the ring closure is dependent on the length of the alkyl chain connecting the carbamate nitrogen to the aromatic ring, which influences the stability of the transition state for the cyclization. Research has shown the reaction rates for the formation of cyclic benzolactams follow the order: 6-membered > 5-membered > 7-membered > 8-membered > 9-membered rings. researchgate.net
Detailed research findings on the acid-catalyzed cyclization of methyl N-phenethylcarbamates are presented below, showcasing the synthesis of dihydroisoquinolone derivatives.
| Substrate | Acid Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl N-phenethylcarbamate | Trifluoromethanesulfonic acid (TfOH) | 3,4-Dihydroisoquinolin-1(2H)-one | High | acs.org |
| Methyl N-(3,4-dimethoxyphenethyl)carbamate | Trifluoromethanesulfonic acid (TfOH) | 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one | High | acs.org |
| Methyl N-(3-phenylpropyl)carbamate | Trifluoromethanesulfonic acid (TfOH) | Tetrahydro-1H-benzo[c]azepin-1-one (7-membered ring) | Good | researchgate.net |
These intramolecular SEAr reactions highlight a sophisticated use of the carbamate group not as a final structure, but as a functional handle to generate a reactive electrophile for the construction of more complex N-aryl systems. The compatibility of this method with various substituents on the aromatic ring makes it a versatile tool for synthesizing a library of N-arylcarbamate analogs and related heterocyclic compounds. researchgate.net
Elucidation of Reaction Mechanisms and Transformative Pathways of Ethyl N Cyclohexylcarbamate
Fundamental Chemical Transformations
The reactivity of Ethyl N-cyclohexylcarbamate is characterized by several key pathways, including nucleophilic substitution, oxidation, reduction, hydrolysis, and acylation. Each of these transformations provides a route to novel chemical entities and is governed by specific mechanistic principles.
The carbamate (B1207046) functional group is a hybrid of an ester and an amide, and its reactivity towards nucleophiles reflects this duality. The primary site for nucleophilic attack is the electrophilic carbonyl carbon.
Nucleophilic Acyl Substitution: This is a predominant reaction pathway for carbamates. researchgate.netresearchgate.netacs.orgmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate, where the incoming nucleophile adds to the carbonyl carbon. researchgate.net The subsequent collapse of this intermediate can lead to the displacement of either the alkoxy (–OEt) or the amino (–NH-cyclohexyl) group, although the ethoxide is a better leaving group than the cyclohexylamide anion. A common synthetic route to produce this compound itself is a nucleophilic substitution reaction where cyclohexylamine (B46788) acts as the nucleophile, attacking the carbonyl carbon of ethyl chloroformate. smolecule.com This reaction is typically performed under mild conditions in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base such as triethylamine (B128534) (TEA) to scavenge the liberated hydrochloric acid. smolecule.com
The general mechanism for nucleophilic substitution at the carbonyl group can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with other amines can lead to the formation of ureas in a process known as aminolysis. acs.org
Substitution at Alkyl Moieties: Nucleophilic substitution at the ethyl or cyclohexyl groups (an SN2 reaction) is less common under typical conditions, as the carbonyl carbon is significantly more electrophilic. However, such reactions could theoretically be forced under specific conditions with highly reactive nucleophiles, though this is not a primary pathway for this compound. smolecule.com
Table 1: Conditions for Nucleophilic Substitution in Carbamate Synthesis
| Reactants | Nucleophile | Solvent | Base | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Ethyl Chloroformate, Cyclohexylamine | Cyclohexylamine | DCM or THF | Triethylamine or Pyridine (B92270) | 0–25 | This compound |
While the carbamate group itself is relatively resistant to oxidation, the N-cyclohexyl substituent is susceptible to oxidative transformation. The outcome of the oxidation depends on the strength and nature of the oxidizing agent.
Cyclohexyl Ring Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the cyclohexyl ring. libretexts.orgorganic-chemistry.org The reaction typically targets the C-H bonds of the cyclohexane (B81311) moiety. Depending on the reaction conditions, oxidation can lead to the formation of hydroxylated derivatives, cyclohexanone, or, under more forcing conditions, cleavage of the ring to yield dicarboxylic acids like adipic acid. libretexts.org For instance, the benzylic position of an alkylbenzene is readily oxidized to a carboxylic acid by KMnO₄, and analogous reactivity can be expected for the C-H bonds on the cyclohexyl ring, particularly at positions activated by the nitrogen atom. libretexts.org Enzymatic oxidation has also been shown to selectively hydroxylate the cyclohexyl ring in related substrates, for example at the C-4 position. rsc.org
Oxidation of the Carbamate Group: Direct oxidation of the carbamate group is less common. However, theoretical studies on the reaction of carbamates with hydroxyl radicals, relevant in atmospheric chemistry, indicate that H-atom abstraction from the N-alkyl or O-alkyl groups can occur. researchgate.net
Table 2: Representative Oxidation Reactions
| Substrate Moiety | Reagent | Typical Conditions | Potential Products |
|---|---|---|---|
| Cyclohexyl Ring | Potassium Permanganate (KMnO₄) | Aqueous, Heat | Hydroxylated cyclohexyl derivatives, Cyclohexanone, Adipic acid |
| Cyclohexyl Ring | P450 Enzymes (e.g., Y96A mutant) | Biocatalytic | 4-hydroxy-cyclohexyl derivative |
Carbamates can be reduced by powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). smolecule.comthieme-connect.delumenlearning.com Unlike the reduction of esters, which typically yields two alcohol fragments, the reduction of carbamates often leads to the formation of amines. stackexchange.commasterorganicchemistry.com
Table 3: Reduction of this compound
| Reagent | Solvent | Typical Conditions | Major Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Reflux | N-methylcyclohexylamine |
The carbamate ester linkage is susceptible to hydrolysis, a reaction whose rate is highly dependent on the pH of the medium. researchgate.netclemson.edu The reaction ultimately cleaves the carbamate into its constituent alcohol, amine, and carbon dioxide. acs.org
Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), hydrolysis is significantly accelerated. clemson.edu The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. researchgate.netclemson.edu For N-monosubstituted carbamates like this compound, this is often the dominant pathway. clemson.edu Kinetic studies on similar carbamates, such as carbaryl, show that the reaction follows second-order kinetics, being first order in both the carbamate and the hydroxide ion. researchgate.netacs.orgacs.org The half-life of carbamates under alkaline conditions can be short, decreasing rapidly as the pH increases. acs.org
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the hydrolysis rate is also enhanced compared to neutral pH. clemson.edu The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. clemson.edu However, for some carbamates with a basic nitrogen atom, such as those with a benzimidazole (B57391) group, an alternative mechanism involving N-protonation followed by a bimolecular attack of water has been described. researchgate.net
Neutral Hydrolysis: At neutral pH, hydrolysis is generally slow. clemson.edu
The pH-rate profile for carbamate hydrolysis typically shows a U-shaped curve, with the minimum rate occurring in the neutral pH region and increasing rates in both acidic and basic solutions. researchgate.netclemson.edu
The N-H proton of this compound is acidic enough to be removed by a base, allowing for subsequent acylation or related transformations. Carbamate exchange involves replacing one part of the carbamate (e.g., the alcohol moiety) with another.
Acylation: The nitrogen atom of the carbamate can be acylated. A novel method describes the direct conversion of carbamates into N-acylamides by treatment with an acyl chloride and sodium iodide. clockss.org This process involves the in-situ formation of a more reactive acyl iodide.
Carbamate Exchange: These processes allow for the interconversion of different carbamate esters. For example, Zr(IV)-catalyzed exchange processes can be used to prepare new carbamates from existing ones by reacting them with a different alcohol. nih.govorganic-chemistry.org Similarly, reaction with an acyl chloride can lead to an exchange, effectively acylating the nitrogen and forming a new ester. google.com
Advanced Mechanistic Investigations
Deeper understanding of the reaction pathways of this compound comes from advanced mechanistic studies that go beyond simple product analysis. These investigations provide insights into transition states, intermediates, and the precise sequence of bond-forming and bond-breaking events.
One powerful route for forming the N-cyclohexylcarbamate core involves the Curtius rearrangement. nih.govnih.govwikipedia.orgorganic-chemistry.org In this process, a derivative of cyclohexane carboxylic acid, the corresponding acyl azide (B81097), undergoes thermal or photochemical decomposition. wikipedia.org This rearrangement is a concerted process, where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen atom with simultaneous expulsion of nitrogen gas, forming cyclohexyl isocyanate. wikipedia.org This highly reactive isocyanate intermediate is then trapped in situ by an alcohol, such as ethanol (B145695), to yield this compound. mdpi.comresearchgate.net This one-pot transformation from a carboxylic acid to a carbamate is highly efficient and tolerates a variety of functional groups. organic-chemistry.orgmdpi.com The use of diphenylphosphoryl azide (DPPA) is a common method to generate the acyl azide from the carboxylic acid directly in the reaction mixture. mdpi.comresearchgate.net
Computational and experimental analyses have provided detailed insights into carbamate formation from amines and CO₂ catalyzed by organic superbases. rsc.orgrsc.org These studies show that the base's role is to deprotonate the amine as it attacks a CO₂ molecule in a concerted step, rather than the base-CO₂ adduct acting as a direct carboxylating agent. rsc.org While not directly involving this compound, these studies illuminate the fundamental steps of C-N bond formation in carbamate synthesis.
Furthermore, kinetic studies on the hydrolysis and aminolysis of various carbamates have been used to distinguish between different mechanistic pathways, such as the stepwise BAc2 mechanism (bimolecular acyl substitution) versus a concerted process. acs.orgresearchgate.net For example, detailed kinetic profiles of hydrolysis across a wide pH range can help elucidate the roles of water, hydronium ions, and hydroxide ions as nucleophiles or catalysts. clemson.eduresearchgate.net
Stability Profile and Degradation Pathways
Thermal Stability and Identification of Degradation Products
The thermal stability of carbamates is highly dependent on the degree of substitution on the nitrogen atom. N,N-disubstituted carbamates are generally quite resistant to thermal decomposition. In contrast, N-monosubstituted carbamates, such as this compound, are known to decompose readily at elevated temperatures.
The primary thermal degradation pathway for N-monosubstituted carbamates is elimination, consistent with the gas-phase mechanism described in section 3.2.1. This process leads to the formation of an isocyanate and an alcohol, or an alkene and a carbamic acid which subsequently decomposes. For this compound, heating leads to two potential sets of primary degradation products depending on the specific bond cleavage. The major pathway involves the elimination of ethylene (B1197577) to produce the unstable N-cyclohexylcarbamic acid, which then decomposes to cyclohexylamine and carbon dioxide. A secondary pathway can involve the cleavage of the N-C bond to yield cyclohexyl isocyanate and ethanol.
| Pathway | Primary Products | Secondary/Final Products | Mechanism Notes |
|---|---|---|---|
| Major Pathway (cis-Elimination) | Ethylene & N-Cyclohexylcarbamic Acid | Cyclohexylamine & Carbon Dioxide | Proceeds via a six-membered cyclic transition state. |
| Minor Pathway | Cyclohexyl Isocyanate & Ethanol | - | Alternative decomposition route for N-monosubstituted carbamates. |
Photolytic Degradation Mechanisms in Various Environmental Compartments
The environmental fate of pesticides and related chemical compounds is significantly influenced by photolytic degradation—the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Carbamates can undergo photolysis in various environmental compartments, including aqueous systems and on soil surfaces. interchim.fr The mechanisms and products of degradation can vary based on the specific carbamate structure and the environmental conditions. organic-chemistry.org
In aqueous environments, the direct photolysis of carbamates can occur, often leading to cleavage of the carbamate ester bond. interchim.fr For many carbamate pesticides, a common degradation product is the corresponding phenol, resulting from the hydrolysis of the ester linkage following photoexcitation. interchim.fr Other observed reactions include photo-Fries rearrangements. interchim.fr The rate of photolytic degradation in water is influenced by numerous factors, including the intensity and wavelength of light, pH, temperature, and the presence of sensitizing substances like dissolved organic matter (DOM). nih.gov
On soil surfaces, photodegradation is also a critical transformation process. The presence of soil particles can influence the reaction in several ways, potentially acting as photosensitizers that accelerate degradation. The products formed on soil may differ from those in water due to these surface-catalyzed reactions.
For this compound, specific photolytic pathways would likely involve:
N-C Bond Cleavage: Homolytic cleavage of the bond between the nitrogen and the cyclohexyl ring.
Ester Bond Cleavage: Fission of the ester linkage, which could lead to decarboxylation or the formation of cyclohexylamine.
Studies on similar carbamates suggest that irradiation in aqueous solution can lead to the formation of the corresponding amine (cyclohexylamine) and other rearranged products. interchim.fr For example, under UV irradiation (254 nm), potential degradation products include N-cyclohexylformamide and carbon dioxide.
Investigations into Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition Studies
Carbamate (B1207046) compounds, including Ethyl N-cyclohexylcarbamate, have been extensively explored as enzyme inhibitors. Research has focused on understanding their potency, selectivity, and the structural features that govern their inhibitory activity.
A primary biological role identified for this compound and its structural analogs is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase responsible for breaking down endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382) (AEA). core.ac.uknih.gov By inhibiting FAAH, these compounds prevent the degradation of anandamide, leading to elevated levels of this neurotransmitter. This increase in anandamide enhances the activation of cannabinoid receptors (CB1 and CB2), which is associated with beneficial effects in managing pain and inflammation. core.ac.uk
Derivatives of this compound, such as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate (also known as URB597), are potent and well-studied FAAH inhibitors. nih.gov The inhibition of FAAH by these carbamates is often sustained, which may be due to the formation of a stable reaction product with the enzyme. researchgate.net Studies have shown that carbamate derivatives can be highly selective for FAAH, with negligible inhibition of other enzymes like monoacylglycerol lipase (B570770) (MGL), which is the main enzyme for the breakdown of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). core.ac.uk This selectivity is a crucial aspect of their potential therapeutic profile. The inhibition of FAAH is considered a promising strategy for activating the body's own tumor defense mechanisms and for producing analgesic effects without the side effects associated with direct cannabinoid receptor agonists. oncotarget.comunisi.it
The mechanism of action for carbamates like this compound involves direct interaction with molecular targets, most notably enzymes. These compounds function as inhibitors by forming stable carbamate-enzyme complexes, which can disrupt various biochemical pathways and alter cellular functions. In the case of serine hydrolases like FAAH, the carbamate moiety is key to the inhibitory action.
Furthermore, research on similar compounds has suggested that they may exert their effects by acylating the amino group of cytosines. This interaction leads to modifications in ultraviolet absorption and bond polarity, indicating a potential to affect nucleic acids or proteins through this pathway. This acylation mechanism highlights a potential mode of action that extends beyond simple enzyme inhibition, suggesting broader biochemical implications.
Extensive structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of N-cyclohexylcarbamate derivatives influences their potency as FAAH inhibitors. core.ac.ukresearchgate.net These studies have revealed several key structural features that are critical for high inhibitory activity.
One significant finding is that meta-substituted N-cyclohexylcarbamates are among the most potent FAAH inhibitors. core.ac.uk The position of the carbamate group on the phenyl ring is crucial; for instance, moving the carbamate from the meta position (C3') to the ortho position (C2') can lead to a drastic 70-fold decrease in potency against FAAH. nih.gov
The nature of the substituent on the N-alkyl group also plays a vital role. researchgate.net While simple N-alkyl and N-cycloalkyl carbamates are generally potent inhibitors, studies comparing them have found that N-alkyl carbamates can be somewhat more efficient FAAH inhibitors than their N-cycloalkyl counterparts. acs.org For example, replacing a cyclohexyl group with a linear hexyl group can increase potency. acs.org Conversely, introducing bulky arylmethyl groups can decrease inhibitory potency, likely due to steric hindrance at the enzyme's active site. nih.gov The length of an alkyl chain substituent can also be a determining factor, with potency toward FAAH increasing with the length of the chain. nih.gov
The following table summarizes the FAAH inhibitory potency of selected carbamate derivatives, illustrating key SAR findings.
| Compound Name | Modification from Parent Structure | FAAH Inhibitory Potency (IC₅₀) | Reference |
| [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | Parent compound (URB597) | 4.9 - 9.4 nM | acs.org |
| 3'-(cyclohexylcarbamoyloxy)biphenyl-3-carboxamide (2) | C(2')-isomer of URB597 | ~350 - 650 nM (estimated 70-fold decrease) | nih.gov |
| [3-(3-carbamoylphenyl)phenyl] N-hexylcarbamate (5) | N-cyclohexyl replaced with N-hexyl | Potent (low nanomolar) | acs.org |
| O-(1-benzyltriazol-4-yl)mthis compound | O-biphenyl replaced with O-(1-benzyltriazol-4-yl)methyl | 11 nM (rat FAAH) | nih.gov |
Exploration of Other Pharmacological and Biological Modulations
Beyond direct enzyme inhibition, research has explored the broader pharmacological effects resulting from the molecular actions of this compound and its derivatives.
Derivatives of this compound have demonstrated significant antinociceptive, or pain-relieving, properties in various rodent models of acute and persistent pain. nih.gov Studies have shown efficacy in models of inflammatory pain, where administration of these compounds significantly reduced pain-related behaviors. The analgesic effects are often characterized by a rapid onset and a prolonged duration of action.
The primary pathway associated with this antinociceptive effect is the modulation of the endocannabinoid system through FAAH inhibition. core.ac.uk By increasing the levels of anandamide, these compounds enhance the signaling through cannabinoid receptors, which are known to play a crucial role in pain modulation. medandlife.org The analgesic action is also linked to the reinforcement of descending serotonergic pathways that suppress pain signals at the spinal level. researchgate.net The activation of mitogen-activated protein kinases (MAPKs) is a key biochemical event in the development of chronic pain, and investigations into how pain therapeutics affect this signaling pathway are ongoing. nih.gov
Preliminary studies suggest that this compound and its derivatives may possess anti-tumor activity. Research has shown that specific derivatives can exhibit antiproliferative effects against human cancer cell lines.
The underlying mechanism for this potential anti-cancer effect is also linked to the inhibition of FAAH. oncotarget.com FAAH inhibition has been proposed as a strategy to activate the body's endogenous tumor defense systems. oncotarget.com Specifically, research on lung cancer cells has shown that FAAH inhibitors can confer anti-invasive and antimetastatic effects. oncotarget.com This effect was associated with an upregulation of the tissue inhibitor of matrix metalloproteinases-1 (TIMP-1), which plays a role in preventing the breakdown of the extracellular matrix, a key step in tumor invasion and metastasis. oncotarget.com
Antimicrobial and Anti-biofilm Activities of this compound Derivatives
Derivatives of this compound have demonstrated notable potential in combating bacterial biofilms, which are communities of bacteria adhered to a surface and encased in a self-produced matrix. ku.edu These structures are notoriously resilient to conventional antibiotics. ku.edu
Initial studies on ethyl N-(2-phenethyl) carbamate, a related compound, showed moderate anti-biofilm activity against the marine bacterium Rhodospirillum salexigens. ku.edu Further investigations revealed that at a concentration of 200 µM, this compound could also inhibit biofilm formation in several medically significant bacterial strains. ku.edu Specifically, it demonstrated 63.1% inhibition against Staphylococcus epidermidis, 68.1% against methicillin-resistant Staphylococcus aureus (MRSA), 80.2% against vancomycin-resistant Enterococcus faecium (VRE), 52.0% against multi-drug resistant Acinetobacter baumannii (MDRAB), and 40.8% against Escherichia coli. ku.edu
A library of 88 analogs based on the ethyl N-(2-phenethyl) carbamate structure was synthesized and evaluated, leading to the discovery of a new class of molecules with potent inhibitory effects on S. aureus biofilm formation, with some compounds exhibiting low micromolar IC50 values. ku.edu For instance, certain derivatives achieved over 90% inhibition of MRSA biofilm formation at a concentration of 200 µM, with an IC50 value as low as 5.0 µM.
The anti-biofilm activity of these derivatives was further highlighted by dose-response curves against MRSA and E. coli. ku.edu For MRSA, IC50 values of 49.8 µM, 4.87 µM, and 4.70 µM were recorded for specific derivatives. ku.edu Against E. coli, the IC50 values were 28.3 µM, 34.6 µM, and 66.4 µM for different analogs. ku.edu It is important to note that this anti-biofilm activity was determined to be non-bactericidal at the IC50 concentrations, meaning the compounds inhibit biofilm formation rather than directly killing the bacteria. ku.edu
| Bacterial Strain | IC50 (µM) | % Inhibition at 200 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 5.0 | >90% |
| Vancomycin-resistant Enterococcus faecium (VRE) | 15.0 | 68% |
| Multi-drug resistant Acinetobacter baumannii | 20.0 | 52% |
Table 1: Antibacterial Activity Against Biofilms.
Neuroactive Properties within the Carbamate Class
The carbamate class of compounds, to which this compound belongs, is widely recognized for its neuroactive properties. nih.govsmolecule.com Many carbamates function as enzyme inhibitors or neuroactive agents. For instance, carbamate nerve agents are known for their potent inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system. mdpi.com
The neurotoxic potential of some carbamates has been a subject of study. For example, chronic exposure to ethyl carbamate in the model organism Caenorhabditis elegans has been shown to induce the degeneration of dopaminergic neurons, which are crucial for coordinating motor functions. nih.gov This neurotoxicity appears to be specific to dopaminergic neurons, as cholinergic and GABAergic neurons remained unaffected. nih.gov This specificity might be due to the compound's targeted action or differences in the stress defense capacities of various neuron types. nih.gov
Furthermore, research on other carbamate structures, such as tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate, suggests potential neuroactive effects due to their structural similarity to neurotransmitter precursors. smolecule.com The study of carbamate adducts of β-N-methylamino-L-alanine (BMAA) has also shed light on their neuroactive potential, with certain adducts sharing structural characteristics with the neurotransmitter glutamic acid. nih.gov
Influence on Lipid Metabolism, Referencing Related Cyclohexyl Carbamate Compounds
Cyclohexyl carbamate compounds have been investigated for their influence on lipid metabolism. google.com A notable example is the class of cyclohexylcarbamic acid aryl esters, which act as inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme that breaks down endocannabinoids like anandamide, which are involved in various physiological processes, including pain and inflammation. By inhibiting FAAH, these carbamate compounds can increase endocannabinoid levels.
However, the activity of these compounds is not always limited to FAAH. Studies have shown that some FAAH inhibitors, such as URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate), can also interact with other enzymes involved in lipid metabolism. nih.gov Specifically, multiple carboxylesterase isozymes have been identified as off-targets for certain FAAH inhibitors. nih.gov This cross-reactivity could lead to drug-drug interactions, as carboxylesterases are responsible for metabolizing a wide range of ester-containing drugs. nih.gov
Research has also explored the use of cyclohexyl carbamate compounds as active ingredients in cosmetic formulations aimed at influencing adipocyte metabolism. google.com These compounds have been found to stimulate the expression of SIRT1, a protein that plays a role in fat mobilization in white adipocytes by repressing PPAR-gamma, thereby affecting pathways involved in the differentiation of fat precursor cells and the breakdown of lipids. google.com
Growth Factor Receptor-Bound Protein 2 Src Homology 2 Domain Binding Antagonism by Carbamate Analogs
Carbamate analogs have been developed as potent antagonists of the Growth Factor Receptor-Bound Protein 2 (Grb2) Src Homology 2 (SH2) domain. nih.gov Grb2 is an adapter protein that plays a crucial role in intracellular signaling pathways that lead to cell growth, differentiation, and migration. plos.org It contains an SH2 domain that binds to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. nih.govplos.org
By blocking the interaction between the Grb2 SH2 domain and its binding partners, these synthetic antagonists can inhibit downstream signaling events. nih.gov Potent, low molecular weight antagonists of Grb2 SH2 domain binding have been shown to block growth factor-stimulated motility, invasion, and angiogenesis in cultured tumor cell models, as well as tumor metastasis in animal models. nih.gov
To better understand the selectivity and mechanism of action of these carbamate-based antagonists, biotinylated derivatives have been synthesized. nih.govnih.gov These tagged molecules retain high-affinity binding to the Grb2 SH2 domain and potent biological activity, allowing researchers to immobilize and identify their target proteins from cell extracts. nih.govnih.gov This approach helps to confirm the selectivity of the antagonists for Grb2 over other proteins with similar binding motifs and to elucidate the molecular basis of their therapeutic effects. nih.govnih.gov
The development of such antagonists, like the furo-quinoxaline compound NHD2-15 which binds to the Grb2 SH2 domain, represents a promising strategy for disrupting leukemogenic signaling pathways, for instance, in chronic myeloid leukemia (CML). plos.org
Advanced Analytical and Computational Methodologies in Ethyl N Cyclohexylcarbamate Research
Spectroscopic and Chromatographic Characterization Techniques
Spectroscopic and chromatographic methods are foundational to the characterization of Ethyl N-cyclohexylcarbamate, providing detailed information on its structure, functional groups, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. researchgate.netcore.ac.uk One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the cyclohexyl group (a complex series of multiplets). The proton attached to the nitrogen (N-H) would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate (B1207046) group, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. omicsonline.org
Two-dimensional (2D) NMR techniques are employed to assemble the complete molecular structure by establishing connectivity between atoms. wpmucdn.com Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it identifies longer-range (two- and three-bond) correlations between protons and carbons, confirming the connectivity across the carbamate functional group. core.ac.uk
Dynamic NMR studies can also provide insight into conformational processes, such as restricted rotation around the C–N bond of the carbamate group, a phenomenon observed in similar compounds. researchgate.netnih.gov Variable-temperature NMR experiments can be used to study these dynamic effects and determine the energy barriers associated with such rotations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on standard NMR principles and data from structurally similar compounds.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Ethyl) | Methyl | ~1.2 (triplet) | ~15 |
| CH₂ (Ethyl) | Methylene | ~4.1 (quartet) | ~60 |
| C=O | Carbonyl | - | ~156 |
| N-H | Amine | ~4.6 (broad singlet) | - |
| CH (Cyclohexyl) | Methine | ~3.5 (multiplet) | ~50 |
| CH₂ (Cyclohexyl) | Methylene | ~1.0-2.0 (multiplets) | ~25, 33 |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk
The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. pharmacy180.com The analysis of this fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve cleavages adjacent to the carbamate functional group. acs.orglibretexts.orgacs.org
Common fragmentation patterns for carbamates include:
Alpha-cleavage: Breakage of bonds adjacent to the nitrogen or oxygen atoms.
McLafferty rearrangement: A characteristic rearrangement involving the transfer of a hydrogen atom.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the precise elemental formula of the molecular ion and its fragments. nih.govnih.gov This level of accuracy is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. For instance, HRMS analysis of a related derivative, 2-((diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate, yielded an observed [M+H]⁺ ion at m/z 351.2062, which closely matched the calculated value of 351.2066 for the formula C₂₂H₂₇N₂O₂. mdpi.com
Table 2: Predicted Mass Spectrometry Fragments for this compound (MW = 171.25)
| Proposed Fragment Ion | Structure | Predicted m/z | Neutral Loss |
|---|---|---|---|
| Molecular Ion | [C₉H₁₇NO₂]⁺ | 171 | - |
| Loss of ethoxy radical | [C₇H₁₂NO]⁺ | 126 | •OCH₂CH₃ (45) |
| Loss of ethyl group | [C₇H₁₂NO₂]⁺ | 142 | •CH₂CH₃ (29) |
| Cyclohexyl cation | [C₆H₁₁]⁺ | 83 | C₃H₆NO₂ (88) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the key characteristic absorption bands include:
N-H Stretch: A moderate to strong band around 3300 cm⁻¹, indicative of the secondary amine group.
C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the ethyl and cyclohexyl groups.
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, which is characteristic of the carbonyl group in the carbamate linkage.
C-O Stretch: A band in the 1250-1000 cm⁻¹ region corresponding to the C-O single bond.
N-H Bend: A band typically observed around 1550 cm⁻¹.
Data from a structurally related carbamate showed characteristic peaks at 3326 cm⁻¹ (N-H), 2931 and 2854 cm⁻¹ (C-H), 1699 cm⁻¹ (C=O), and 1531 cm⁻¹ (N-H bend), which aligns with the expected values for this class of compounds. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3350 - 3300 |
| Alkane | C-H Stretch | 2960 - 2850 |
| Carbamate | C=O Stretch | 1700 - 1680 |
| Amine | N-H Bend | 1560 - 1510 |
Advanced Chromatographic Methods (GC-MS, LC-MS, LC-MS/MS) for Separation, Detection, and Quantification
Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation, detection, and quantification of this compound, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many carbamates. thepharmajournal.comjetir.org The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.govjcsp.org.pk The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and is widely used for quantitative analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is ideal for analyzing less volatile or thermally labile compounds. The compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.govnih.gov LC-MS/MS adds another layer of selectivity and sensitivity. mdpi.com In this technique, a specific precursor ion corresponding to the target analyte is selected, fragmented, and then one or more specific product ions are monitored. google.com This method, often called Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices like biological fluids or environmental samples. eurl-pesticides.euqub.ac.uk
Validation of Analytical Methodologies for Accurate Carbamate Determination in Complex Matrices
To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. eurachem.org Method validation is critical when determining the concentration of carbamates in complex matrices such as food, water, or biological samples. researchgate.netnih.gov The validation process assesses several key performance characteristics according to established guidelines. nih.goveuropa.eu
Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.comqub.ac.uk
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often expected to be >0.99. mdpi.comresearchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. Typical acceptance criteria for recovery are within 80-120%. researchgate.netchromatographyonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision). RSD values are often required to be below 15-20%. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govchromatographyonline.com These are crucial for trace analysis.
Studies on the validation of analytical methods for ethyl carbamate in various food matrices have demonstrated good linearity (R² > 0.997), recovery rates between 78% and 122%, and acceptable precision (RSDs below 14%). researchgate.netnih.gov These results indicate that robust and reliable methods can be established for carbamate analysis.
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Proportionality of signal to concentration | R² > 0.99 |
| Accuracy | Closeness to the true value | 80-120% recovery |
| Precision | Agreement between repeated measurements | RSD < 15% |
| LOQ | Lowest concentration reliably quantified | Signal-to-Noise ≥ 10 |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the properties of this compound at the molecular level. Theoretical studies can predict and explain various aspects of the molecule's structure, reactivity, and spectroscopic properties.
Geometry Optimization and Energetics: Using methods like Density Functional Theory (DFT) or various force fields (e.g., UFF, GAFF), the most stable three-dimensional conformation of the molecule can be calculated. mdpi.commdpi.com These calculations also provide information on the molecule's stability and optimized energy.
Spectroscopic Prediction: Computational models can predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic data. Comparing these predicted spectra with experimental data can aid in structural confirmation.
Analysis of Molecular Properties: Theoretical calculations can determine electronic properties such as the molecular electrostatic potential, which can highlight regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and intermolecular interactions. mdpi.com
Dynamic Processes: Computational methods can be used to model dynamic processes, such as the rotation around the C-N bond. These studies can calculate the energy barriers for such conformational changes, which can then be compared with experimental values obtained from dynamic NMR studies.
For instance, computational studies on related metal complexes containing N,N-dicyclohexyldithiocarbamate have utilized DFT to analyze how the steric bulk of the cyclohexyl groups influences the coordination geometry and intermolecular interactions. mdpi.com Such theoretical approaches are directly applicable to understanding the steric and electronic properties of this compound.
Molecular Modeling and Dynamics Simulations for Elucidating Biological Interactions and Binding Modes
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for exploring the interactions of small molecules like this compound with biological macromolecules. These techniques allow researchers to visualize and analyze the dynamic behavior of the ligand-receptor complex over time, providing critical information about binding affinity, conformational changes, and the specific forces driving the interaction.
In the context of this compound, molecular modeling can be employed to predict its binding mode within the active site of a target enzyme. For instance, the N-cyclohexylcarbamate scaffold is a core component in molecules designed as inhibitors for fatty acid amide hydrolase (FAAH), an important enzyme in the endocannabinoid system. Studies on related meta-substituted N-cyclohexylcarbamates have demonstrated the importance of the cyclohexyl group for achieving high inhibitory activity. Through molecular docking, a subset of molecular modeling, hypothetical binding poses of this compound within the FAAH active site could be generated.
Subsequent MD simulations of the docked complex would provide a more detailed picture of the interaction. By simulating the movements of atoms over a period of time, researchers can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The results of such simulations can be summarized in data tables, illustrating the frequency and geometry of these interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H17NO2 | uni.lunih.gov |
| Molecular Weight | 171.24 g/mol | nih.gov |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Polar Surface Area | 38.3 Ų | nih.gov |
Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2)) for Investigating Reaction Mechanisms and Electronic Structure
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. Methods like Ab Initio, Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2) are used to solve the Schrödinger equation for a given molecule, yielding information about its geometry, energy, and electronic properties.
For this compound, DFT calculations can be used to optimize its molecular geometry and determine its most stable conformation. A key structural feature of carbamates is the potential for cis and trans configurations around the amide bond, which arises from the partial double bond character of the C-N bond due to resonance. nih.gov QM calculations can quantify the energy difference between these conformers and the rotational barrier for their interconversion. nih.gov
Furthermore, these methods are invaluable for studying reaction mechanisms. For example, the thermal degradation of N-monosubstituted carbamates can proceed through an elimination reaction to form an isocyanate and an alcohol. QM calculations can be used to model the transition state of this reaction, providing insights into the activation energy and reaction pathway. The calculated vibrational frequencies can confirm the nature of the stationary points (minima or transition states) and can be used to predict infrared spectra. acs.org
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 172.13321 | 139.3 |
| [M+Na]+ | 194.11515 | 142.8 |
| [M-H]- | 170.11865 | 141.7 |
| [M+NH4]+ | 189.15975 | 159.0 |
| [M+K]+ | 210.08909 | 142.4 |
| [M+H-H2O]+ | 154.12319 | 133.2 |
| [M+HCOO]- | 216.12413 | 160.1 |
Data predicted using CCSbase. uni.lu
Structure-Reactivity Correlation Analyses through Computational Approaches
Computational approaches are instrumental in establishing structure-reactivity correlations, which are essential for understanding how modifications to a molecule's structure affect its chemical behavior. By systematically varying the structure of a compound and calculating relevant descriptors, it is possible to build quantitative models that predict reactivity.
In the case of this compound, computational structure-reactivity studies could explore how substitutions on the cyclohexyl ring or modifications to the ethyl group influence properties such as its susceptibility to hydrolysis or its binding affinity to a biological target. For instance, a series of virtual analogs of this compound could be generated, and for each analog, electronic properties like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps could be calculated using QM methods.
These calculated descriptors can then be correlated with experimentally observed reactivity or biological activity using statistical methods. Such an analysis could reveal, for example, that a more electron-withdrawing substituent on the cyclohexyl ring increases the electrophilicity of the carbonyl carbon, making the carbamate more susceptible to nucleophilic attack. These insights are crucial for the rational design of new carbamate derivatives with desired properties.
Applications of Ethyl N Cyclohexylcarbamate in Specialized Chemical and Materials Research
Role in Organic Synthesis as a Versatile Building Block
In the field of organic synthesis, Ethyl N-cyclohexylcarbamate serves as a key building block for creating more complex molecules. The stability of the carbamate (B1207046) group makes it a reliable protecting group for amines during multi-step syntheses. Its reactivity is centered on the electrophilic carbonyl carbon, which is the primary site for nucleophilic attack, allowing for a range of chemical transformations such as nucleophilic substitution and acylation.
One significant method for forming the N-cyclohexylcarbamate core is through the Curtius rearrangement. In this process, a derivative of cyclohexane (B81311) carboxylic acid, typically an acyl azide (B81097), undergoes thermal decomposition. The cyclohexyl group migrates from the carbonyl carbon to the nitrogen atom, releasing nitrogen gas and forming the highly reactive cyclohexyl isocyanate intermediate. This intermediate is then trapped with an alcohol, such as ethanol (B145695), to yield the target carbamate compound.
The structure of this compound allows it to be a precursor for a wide variety of carbamate derivatives. These derivatives are synthesized for specific functional purposes, such as in the development of enzyme inhibitors. For instance, the N-cyclohexylcarbamate scaffold is a core component in potent inhibitors designed for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.
A practical example of derivative synthesis is for the creation of components for lipid-like nanoparticles (LLNPs). In one pathway, cyclohexane carboxylic acid is converted in situ to cyclohexyl isocyanate via a Curtius rearrangement facilitated by diphenylphosphoryl azide (DPPA). This isocyanate is then "trapped" by a protected amino alcohol, such as 2-((diphenylmethylene)amino)ethanol, to form the functionalized carbamate derivative, 2-((diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate. mdpi.com This single-step assembly of the carbamate functionality is crucial for the streamlined production of next-generation LLNPs. mdpi.com
Table 1: Synthesis of a Functionalized N-cyclohexylcarbamate Derivative
| Starting Material | Key Reagents | Intermediate | Trapping Agent | Final Product |
|---|---|---|---|---|
| Cyclohexane carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) | Cyclohexyl isocyanate (formed in situ) | 2-((diphenylmethylene)amino)ethanol | 2-((Diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate |
This table outlines the key components in the one-pot synthesis of a carbamate derivative for use in lipid-like nanoparticles, as described in the research. mdpi.com
Advanced Materials Science and Engineering Applications
The applications of this compound and its derivatives extend into materials science, where its chemical properties are harnessed to create novel materials with enhanced characteristics.
This compound finds use in the production of specialized polymers and the modification of biomaterials. An example of its application in this area is in the chemical modification of starch. Through reactions involving related compounds, N-cyclohexylcarbamoyl-starch can be formed, demonstrating how the N-cyclohexylcarbamate moiety can be integrated into biopolymers to alter their properties.
A significant area of research is the use of N-cyclohexylcarbamate derivatives in advanced drug delivery systems, particularly in the formation of lipid-like nanoparticles (LLNPs). mdpi.comgoogle.com LLNPs are a revolutionary platform for delivering therapeutic molecules, including mRNA, as seen in modern vaccines. mdpi.com
The core structure of these nanoparticles is critical to their function, and incorporating carbamate functionality into the scaffold is a key strategy for enhancing biodegradability. mdpi.comgoogle.com The carbamate linkage, being susceptible to hydrolysis or enzymatic action, offers a clear advantage over more stable amide linkages for ensuring the drug carrier can break down in the body. mdpi.com By using derivatives of N-cyclohexylcarbamate as part of the core backbone of LLNPs, researchers can create delivery systems that are both effective and biocompatible. mdpi.comgoogle.com This approach streamlines the assembly of these next-generation nanoparticles, reducing the number of synthetic steps required compared to traditional methods. mdpi.com
While the N-cyclohexylcarbamate structure is a valuable component in the synthesis of various bioactive molecules, particularly as a protecting group for amines, its specific application as a key intermediate in the total synthesis of complex natural products is not widely documented in scientific literature. Carbamates in general are essential tools in multistep organic synthesis for managing reactive amine groups, but specific examples detailing the use of this compound to build the core framework of a natural product are not prominent. masterorganicchemistry.comwikipedia.org
Derivatives containing the N-cyclohexylcarbamate structure have been explored for their utility in creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are essential for separating enantiomers, which are mirror-image isomers of a chiral molecule.
Research has shown that chitosan (B1678972) derivatives functionalized with N-cyclohexylformamide and substituted phenylcarbamates can act as effective chiral selectors. A study comparing different substituents found that chitosan bis(phenylcarbamate)-(N-cyclohexylformamide)s exhibited powerful chiral recognition abilities. scielo.org.mx The combination of the cyclohexyl group on the chitosan backbone with specific chloro-substituted phenyl groups was found to be particularly effective for enantiomeric separation. scielo.org.mx
Table 2: Performance of Chitosan-Based Chiral Selectors
| Chitosan Derivative Type | Substituent Effect on Chiral Recognition | Finding |
|---|---|---|
| Chitosan bis(phenylcarbamate)-(N-cyclohexylformamide)s | Chloro-substituted derivatives showed much more powerful chiral recognition than methyl-substituted ones. | The combination of a cyclohexyl group at the 2-position and a chlorophenyl group at the 3-/6-positions was preferable for enantioseparation. |
| Chitosan bis(phenylcarbamate)-(N-hexanamide)s | Methyl- and chloro-substituted derivatives possessed comparable enantioseparation performances. | The N-cyclohexylformamide structure offered a distinct advantage when paired with specific aromatic groups. |
This table summarizes research findings on the enantioseparation performance of different functionalized chitosan derivatives. scielo.org.mx
Environmental Fate and Degradation Studies of Ethyl N Cyclohexylcarbamate
Environmental Persistence and Transformation Pathways
Ethyl N-cyclohexylcarbamate is subject to several key transformation pathways in the environment, including hydrolysis, photolysis, and microbial degradation. Based on available data, the substance is not expected to be persistent in soil and sediment compartments. nih.gov
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For carbamates like this compound, the rate of this reaction is highly dependent on the pH of the surrounding medium.
Acidic and Neutral Conditions: The hydrolysis of esters and carbamates is typically slow in neutral or acidic water. nih.gov The reaction is catalyzed by acid but remains a reversible process. nih.gov The mechanism in acid solution can be complex, involving either a unimolecular (AAc1) or bimolecular (AAc2) pathway, where water displaces the protonated alkoxy group. nih.gov
Alkaline (Basic) Conditions: The rate of hydrolysis for carbamates is significantly accelerated under alkaline conditions (high pH). nih.gov This process, often referred to as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate (B1207046) functional group. nih.gov Unlike acid-catalyzed hydrolysis, alkaline hydrolysis is a one-way, irreversible reaction, which leads to more complete degradation of the compound. nih.gov The products are typically an alcohol (ethanol) and the salt of the carbamic acid, which itself is unstable and decomposes to an amine (cyclohexylamine) and carbon dioxide.
The general trend for carbamate hydrolysis kinetics is a rapid decrease in half-life as the pH increases into the alkaline range.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. It is a significant abiotic transformation pathway for many pesticides in the aquatic environment. nih.gov Direct photolysis occurs when the chemical itself absorbs light energy, leading to the cleavage of chemical bonds. nih.gov
For carbamates, common photolytic mechanisms involve photo-induced bond scission. nih.gov Based on the structure of this compound and studies of similar compounds, potential photolytic pathways include:
Carbamate Group Cleavage: The primary pathway often involves the cleavage of the ester linkage in the carbamate group. dss.go.th This would lead to the formation of carbamic acid and other reactive intermediates. dss.go.th
N–C Bond Cleavage: Homolytic (radical) cleavage of the bond between the nitrogen atom and the cyclohexyl ring is another possible pathway. nih.gov
The rates of photolysis are influenced by factors such as the intensity of sunlight, the presence of other substances in the water that can act as photosensitizers, and the medium (water vs. soil surface). nih.gov The presence of dissolved organic matter in water can sometimes inhibit the rate of direct photolysis by absorbing light or interacting with the pesticide molecule. dss.go.th
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of this compound. ucanr.edu This can occur under two primary conditions: aerobic (with oxygen) and anaerobic (without oxygen).
Aerobic Degradation: In the presence of oxygen, aerobic microorganisms utilize organic pollutants as a source of energy through cellular respiration, breaking them down into simpler molecules, ultimately leading to carbon dioxide and water. researchgate.net For many carbamates, aerobic degradation is a primary mechanism for their disappearance from soil. ucanr.edu Studies indicate that this compound undergoes inherent biodegradation, with a degradation of 60-85% over a 28-day period, suggesting it is not persistent in the environment. nih.gov
Anaerobic Degradation: In environments lacking oxygen, such as deep sediments or waterlogged soils, anaerobic microorganisms dominate. mdpi.com They use other electron acceptors (like nitrate (B79036) or sulfate) for respiration. mdpi.com The process can degrade both labile and more structurally complex organic compounds, with final products often including methane (B114726) in addition to carbon dioxide. researchgate.netmdpi.com
| Parameter | Value | Timeframe | Environmental Compartment | Source |
|---|---|---|---|---|
| Inherent Biodegradation | 60 - 85% | 28 days | Soil and Sediment | nih.gov |
Sorption is a process where a chemical binds to soil particles and sediment. For non-polar organic compounds like this compound, sorption is primarily driven by interactions with soil organic matter. researchgate.net This process significantly impacts the compound's environmental mobility.
When released into the environment, this compound is expected to partition to soil and sediment. nih.gov The strength of this sorption is influenced by several factors:
Soil Organic Carbon Content: Higher organic carbon content in soil generally leads to increased sorption of carbamate pesticides. epa.gov
Soil pH: Soil pH can affect the chemical form of a compound and the surface charge of soil particles, thereby influencing sorption. epa.gov
Increased sorption reduces the concentration of the chemical in the soil water, which in turn limits its potential for leaching into groundwater and reduces its bioavailability to microorganisms and plants. researchgate.net The adsorption behavior of pesticides in soil is often described using the Freundlich isotherm equation, which relates the concentration of the chemical in the soil to its concentration in the water at equilibrium. epa.gov
Assessment of Bioaccumulation Potential and Broader Environmental Significance
Bioaccumulation is the process by which chemicals accumulate in an organism from the surrounding environment. It is a key factor in assessing long-term ecological risk. The potential for a substance to bioaccumulate is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
This compound is not expected to bioaccumulate in organisms. nih.gov This assessment is based on a low bioconcentration factor. nih.gov
| Parameter | Value/Assessment | Source |
|---|---|---|
| Bioconcentration Factor (BCF) | <250 L/kg | nih.gov |
| Bioaccumulation Potential | Low | nih.gov |
| Acute Aquatic Toxicity | High for fish, aquatic invertebrates, and algae | nih.gov |
| Chronic Aquatic Toxicity | High for aquatic invertebrates and algae | nih.gov |
While the bioaccumulation potential is low, the broader environmental significance of this compound is highlighted by its ecotoxicity. The compound is expected to have high acute toxicity to fish, aquatic invertebrates, and algae. nih.gov Furthermore, it is predicted to exhibit high chronic toxicity to aquatic invertebrates and algae. nih.gov This indicates that while the compound may not persist or bioaccumulate, releases into the environment could still pose a significant risk to aquatic ecosystems. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for Ethyl N-cyclohexylcarbamate, and how do reaction conditions influence yield?
- Answer : this compound derivatives are typically synthesized via carbamate formation using cyclohexyl isocyanate and alcohols under reflux conditions. Key steps include:
- Reagent selection : Use of DMAP as a catalyst in acetonitrile at 80°C for 3 hours to drive the reaction .
- Purification : Column chromatography with gradients of methanol in dichloromethane (0–2%) yields pure compounds (e.g., 61% yield for (3-phenylphenyl)mthis compound) .
- Critical factors : Moisture-sensitive intermediates require anhydrous conditions, and stoichiometric excess of isocyanate improves conversion rates.
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, δ 3.22–3.31 ppm (cyclohexyl methine) and δ 155.2 ppm (carbamate carbonyl) are diagnostic .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na]⁺ calcd: 332.1626, observed: 332.1622) .
- Chromatography : UPLC retention times (e.g., Rt 1.97 min) ensure compound homogeneity .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Answer : Ligand-binding assays targeting cannabinoid receptors (CB1/CB2) are common. Competitive radiolabel displacement (e.g., using [³H]CP-55,940) quantifies affinity, while functional assays (e.g., cAMP inhibition) assess agonism/antagonism .
Advanced Research Questions
Q. How do structural modifications to the cyclohexyl group alter pharmacokinetics?
- Answer : Substituents on the cyclohexyl ring impact lipophilicity and metabolic stability. For example:
- Hydrophobic groups (e.g., phenyl) enhance blood-brain barrier penetration but reduce aqueous solubility .
- Polar groups (e.g., hydroxyl) improve solubility but may shorten half-life due to phase II metabolism. Computational modeling (e.g., LogP calculations) and in vitro microsomal assays are critical for optimization .
Q. How can contradictory data on regional brain endocannabinoid modulation be resolved?
- Answer : Discrepancies in URB 597 (a structural analog) studies arise from:
- Dose-dependent effects : Chronic low doses (1 mg/kg) elevate anandamide in the prefrontal cortex, while higher doses (10 mg/kg) saturate FAAH enzymes, causing paradoxical reductions .
- Brain region heterogeneity : Lipidomics profiling (e.g., LC-MS/MS) of specific regions (hippocampus vs. striatum) accounts for differential enzyme expression .
- Control for circadian rhythms : Sampling at consistent times minimizes variability .
Q. What design considerations are critical for chronic rodent studies?
- Answer :
- Dosing regimen : Subcutaneous administration (e.g., 10 mg/kg/day for 14 days) balances bioavailability and tolerability .
- Behavioral endpoints : Pair neurochemical assays (e.g., microdialysis for anandamide) with behavioral tests (forced swim test) to correlate molecular and phenotypic outcomes .
- Ethical compliance : Protocols must include IACUC approval, randomization, and blinded analysis to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
